Product packaging for 4-Cyclohexylbutan-2-one(Cat. No.:CAS No. 2316-85-0)

4-Cyclohexylbutan-2-one

Cat. No.: B2990459
CAS No.: 2316-85-0
M. Wt: 154.253
InChI Key: IRQGFFDNBUXBLR-UHFFFAOYSA-N
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Description

Significance and Research Trajectories of Aliphatic Ketones with Cycloalkyl Moieties

Aliphatic ketones that possess cycloalkyl groups are significant building blocks in organic synthesis. researchgate.net Their structural features are present in numerous natural products and pharmaceutically active compounds. The cycloalkyl moiety imparts specific steric and conformational properties to a molecule, influencing its reactivity and interaction with biological targets.

Research in this area often focuses on several key trajectories:

Development of Catalytic Systems: These ketones serve as model substrates for testing the efficiency and selectivity of new catalysts, particularly in hydrogenation and C-H activation reactions. acs.org The steric bulk of the cycloalkyl group presents a challenge that new catalytic methods aim to overcome.

Stereoselective Synthesis: The presence of a prochiral ketone or adjacent stereocenters makes these compounds ideal candidates for developing and refining asymmetric synthesis methodologies, aiming to produce specific stereoisomers of more complex molecules.

Synthesis of Bioactive Molecules: The cyclohexyl group is a common motif in medicinal chemistry, valued for its ability to fill hydrophobic pockets in protein targets. nih.gov Consequently, ketones like 4-cyclohexylbutan-2-one are valuable precursors for synthesizing potential drug candidates, including inhibitors of enzymes such as N-Acylethanolamine Acid Amidase (NAAA). researchgate.netgoogle.com

Historical Development of Synthetic Approaches to this compound

The synthesis of this compound has evolved from traditional multi-step procedures to more direct and efficient modern methods.

Traditional Synthesis: Catalytic Hydrogenation

A historically significant route to this compound begins with benzylideneacetone (B49655) (4-phenylbut-3-en-2-one). This multi-step process involves:

Hydrogenation of the Alkene: The carbon-carbon double bond in benzylideneacetone is first selectively hydrogenated to yield 4-phenylbutan-2-one. This step often employs catalysts like ruthenium or osmium complexes. acs.org

Hydrogenation of the Aromatic Ring: The subsequent, more challenging step is the hydrogenation of the phenyl ring of 4-phenylbutan-2-one to the cyclohexyl ring. This transformation requires robust catalytic systems, such as rhodium or platinum-based catalysts (e.g., Pt/TiO₂), often under elevated hydrogen pressure. acs.org The efficiency and selectivity of this step can be influenced by the choice of catalyst, solvent, and reaction conditions. acs.org

Modern Synthetic Route: Nickel-Photoredox Catalysis

A more recent and streamlined approach involves a dual nickel-photoredox-catalyzed reaction. In a documented example, this compound was synthesized directly from cyclohexyl bromide and but-3-en-2-ol. tdx.cat This method represents a significant advance, as it constructs the carbon skeleton in a single step under milder conditions, avoiding the multi-step hydrogenation sequence. tdx.cat

Table 2: Comparison of Synthetic Routes to this compound

Method Starting Materials Key Reagents/Catalysts Key Features
Catalytic Hydrogenation Benzylideneacetone, H₂ 1. Ru or Os complexes2. Rh or Pt catalysts (e.g., Pt/TiO₂) Multi-step process, requires high pressure, classic industrial method.

| Nickel-Photoredox Catalysis | Cyclohexyl bromide, But-3-en-2-ol | Nickel catalyst, Photoredox catalyst | Single step, milder conditions, modern C-C bond formation strategy. tdx.cat |

Role of this compound in Advancing Chemical Methodologies

This compound is more than just a synthetic target; it is a key player in the advancement of chemical methodologies.

Its primary role is as a benchmark substrate in the field of catalysis. The hydrogenation of this compound to its corresponding alcohol, 4-cyclohexylbutan-2-ol, is a frequently used model reaction to evaluate the performance of new hydrogenation catalysts. acs.org For instance, the activity and selectivity of novel bimetallic nanoparticles, such as those made from manganese and ruthenium (MnRu@SILP), have been tested using this specific transformation. acs.org The steric hindrance provided by the cyclohexyl group and the electronic nature of the ketone make it an ideal candidate for assessing a catalyst's ability to perform challenging reductions.

Furthermore, this compound serves as a crucial precursor for synthesizing other valuable chemical entities. Its reduction product, 4-cyclohexylbutan-2-ol, and the corresponding amine, 4-cyclohexylbutan-2-amine, are building blocks for more complex molecules. pharmaffiliates.com These derivatives are utilized in the synthesis of compounds with potential applications in medicinal chemistry, such as NAAA inhibitors, which are investigated for their anti-inflammatory properties. researchgate.net The availability of robust synthetic routes to this compound thus directly enables research and development in these downstream applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B2990459 4-Cyclohexylbutan-2-one CAS No. 2316-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(11)7-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQGFFDNBUXBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316-85-0
Record name 4-CYCLOHEXYLBUTAN-2-ONE
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Chemical Transformations and Reactivity Profiles of 4 Cyclohexylbutan 2 One

Oxidative and Reductive Manipulations of 4-Cyclohexylbutan-2-one

The carbonyl group of this compound is the primary site for oxidative and reductive transformations, allowing for its conversion into a range of other functional groups.

Investigation of Selective Oxidation Products

One of the key oxidative reactions for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl carbon, converting a ketone into an ester. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. Generally, groups that are more substituted and better able to stabilize a positive charge have a higher migratory aptitude.

In the case of this compound, the two potential products of Baeyer-Villiger oxidation are cyclohexylethyl acetate (B1210297) and methyl 3-cyclohexylpropanoate. The migratory aptitude of alkyl groups is generally tertiary > secondary > primary > methyl. The cyclohexylethyl group is a primary alkyl group, while the other is a methyl group. Therefore, the migration of the cyclohexylethyl group is slightly favored, leading to the formation of cyclohexylethyl acetate as the major product.

Table 1: Potential Products of Baeyer-Villiger Oxidation of this compound

Oxidizing AgentPotential Product (Major)Potential Product (Minor)
m-CPBACyclohexylethyl acetateMethyl 3-cyclohexylpropanoate

Reduction Pathways to Alcohols and Alkanes

The carbonyl group of this compound can be readily reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reducing agent employed.

Reduction to the corresponding secondary alcohol, 4-cyclohexylbutan-2-ol, can be achieved using a variety of hydride reagents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. These reactions proceed via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

For the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), yielding 4-cyclohexylbutane, more forcing conditions are required. The two classical methods for this deoxygenation are the Wolff-Kishner reduction and the Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid.

Table 2: Reduction Products of this compound

Reagent(s)ProductReaction Type
NaBH₄, Methanol4-Cyclohexylbutan-2-olCarbonyl Reduction to Alcohol
LiAlH₄, Diethyl ether4-Cyclohexylbutan-2-olCarbonyl Reduction to Alcohol
H₂NNH₂, KOH, Ethylene glycol, heat4-CyclohexylbutaneWolff-Kishner Reduction
Zn(Hg), HCl (conc.)4-CyclohexylbutaneClemmensen Reduction

Nucleophilic Additions to the Carbonyl Functionality of this compound

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon nucleophiles that readily add to ketones. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield the tertiary alcohol 2-cyclohexyl-4-methylpentan-2-ol after an acidic workup.

The Wittig reaction provides a route to convert the carbonyl group into a carbon-carbon double bond. This reaction involves a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which would react with this compound to produce 2-cyclohexyl-1-butene.

Other important nucleophilic additions include the formation of cyanohydrins by the addition of hydrogen cyanide (HCN), and the formation of imines and enamines through reaction with primary and secondary amines, respectively.

Table 3: Examples of Nucleophilic Addition to this compound

Nucleophile/ReagentIntermediate/ProductProduct Functional Group
CH₃MgBr, then H₃O⁺2-Cyclohexyl-4-methylpentan-2-olTertiary Alcohol
Ph₃P=CH₂2-Cyclohexyl-1-buteneAlkene
HCN, KCN4-Cyclohexyl-2-cyanobutan-2-olCyanohydrin
R-NH₂ImineImine
R₂NH, H⁺ (cat.)EnamineEnamine

Alpha-Functionalization and Carbonyl Condensation Reactions

The presence of protons on the carbon atoms alpha to the carbonyl group (α-protons) imparts acidity to these positions, allowing for the formation of enolates. nih.gov this compound has two enolizable positions, C1 and C3, leading to the possibility of forming two different enolates. The C1 position is a methyl group, and the C3 is a methylene group. The formation of the kinetic enolate (at the less substituted C1 position) is favored by strong, sterically hindered bases at low temperatures, such as lithium diisopropylamide (LDA). The thermodynamic enolate (at the more substituted C3 position) is favored by weaker bases at higher temperatures.

These enolates are potent nucleophiles and can react with a variety of electrophiles in what are known as alpha-functionalization reactions. For instance, the enolate can be alkylated with alkyl halides or undergo acylation with acid chlorides.

Furthermore, the enolate of this compound can act as a nucleophile in carbonyl condensation reactions, such as the aldol (B89426) condensation. nih.gov In a self-condensation reaction, the enolate of one molecule of this compound would attack the carbonyl group of a second molecule, leading to the formation of a β-hydroxy ketone after protonation. Subsequent dehydration of this aldol adduct can yield an α,β-unsaturated ketone.

Advanced Analytical Methodologies in 4 Cyclohexylbutan 2 One Research

Spectroscopic Techniques for Structural Characterization and Reaction Pathway Analysis

Spectroscopic methods are fundamental tools for the detailed investigation of 4-cyclohexylbutan-2-one at a molecular level. They provide critical information on the compound's structure, the formation of intermediates, and the ultimate reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹³C NMR provides a distinct signal for each unique carbon atom, allowing for unambiguous confirmation of the compound's carbon framework. nih.govlibretexts.org The carbonyl carbon (C=O) is particularly noteworthy, typically resonating at the low-field end of the spectrum (160-220 δ). libretexts.org

Beyond simple structure confirmation, NMR is a powerful technique for gaining mechanistic insights into reactions. acs.org For instance, in the catalytic hydrogenation of this compound to 4-cyclohexylbutan-2-ol, in situ ¹H NMR spectroscopy can be employed to monitor the reaction progress in real-time. acs.org By tracking the disappearance of the ketone reactant signals and the appearance of the alcohol product signals, reaction kinetics can be determined. rsc.orgcolostate.edumagritek.com This allows researchers to study the effects of various reaction conditions, such as temperature, pressure, and catalyst type, on the reaction rate. acs.org Advanced 2D NMR techniques, like COSY and HSQC, can further help in assigning complex spectra and identifying intermediate species, providing a deeper understanding of the reaction pathway. rsc.org

Table 1: Typical ¹³C NMR Chemical Shifts for this compound
Carbon AtomChemical EnvironmentTypical Chemical Shift (ppm)
C=OKetone Carbonyl~208
CH₃Methyl group adjacent to C=O~30
CH₂ (alpha)Methylene (B1212753) group adjacent to C=O~45
CH₂ (beta)Methylene group adjacent to cyclohexyl~30
CH (cyclohexyl)Methine group of cyclohexyl ring~37
CH₂ (cyclohexyl)Methylene groups of cyclohexyl ring~26-33

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. oregonstate.edulibretexts.orgwisc.edu

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a highly sensitive technique for identifying this compound and its reaction products. nih.gov The mass spectrum of a compound provides a molecular ion peak (M+), which confirms its molecular weight, and a unique fragmentation pattern that acts as a molecular fingerprint. chemguide.co.ukwhitman.edu

In the context of this compound research, MS is invaluable for reaction monitoring. Small aliquots of a reaction mixture can be analyzed at different time points to track the consumption of the starting material and the formation of products and byproducts. waters.comreddit.comnih.gov This is especially useful for identifying unexpected products or intermediates that might not be visible by other techniques. waters.com Techniques like Direct Analysis in Real Time (DART) mass spectrometry can even allow for the direct and quantitative monitoring of heterogeneous reactions without extensive sample preparation. nih.gov For more complex mixtures or non-volatile products, liquid chromatography-mass spectrometry (LC-MS) is the preferred method, offering both separation and identification capabilities. rsc.org

Table 2: Characteristic Mass-to-Charge (m/z) Fragments for this compound
m/z ValuePossible Fragment IonNotes
154[C₁₀H₁₈O]⁺Molecular Ion (M⁺)
97[C₇H₁₃]⁺Loss of CH₃COCH₂ radical
83[C₆H₁₁]⁺Cyclohexyl cation
71[C₄H₇O]⁺Cleavage at the beta-position to the carbonyl
58[C₃H₆O]⁺McLafferty rearrangement product
43[CH₃CO]⁺Acylium ion (often the base peak)

Note: Fragmentation patterns are based on electron impact (EI) ionization and represent common cleavage pathways for ketones. libretexts.orglibretexts.org

Chromatography is the cornerstone of separation science and is essential for assessing the purity of this compound and analyzing the complex mixtures that result from its reactions. Gas chromatography (GC), with its high resolution and sensitivity, is well-suited for the analysis of volatile compounds like ketones. ursinus.eduresearchgate.net By comparing the retention time of a sample to that of a known standard, the presence and purity of this compound can be confirmed. ursinus.edu Comprehensive GC (GCxGC) can be employed to analyze trace impurities in the starting material or solvent, which could potentially affect reaction outcomes. chromatographyonline.compnnl.gov

The hydrogenation of this compound produces 4-cyclohexylbutan-2-ol, a chiral molecule. The separation of the resulting enantiomers is critical, as they can have different biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and versatile method for this purpose. mdpi.com By exploiting differential interactions between the enantiomers and the chiral selector on the CSP, baseline separation can be achieved, allowing for the accurate determination of enantiomeric excess (ee). nih.gov

Table 3: Comparison of Chromatographic Methods for this compound Analysis
TechniquePrimary ApplicationStationary Phase ExampleInformation Obtained
Gas Chromatography (GC-FID)Purity assessment, reaction monitoringPolydimethylsiloxane (non-polar)Purity (%), relative concentration of components
GC-MSComponent identification5% Phenyl-methylpolysiloxaneStructural information, molecular weight
Chiral HPLCEnantiomeric separation of products (e.g., 4-cyclohexylbutan-2-ol)Polysaccharide-based (e.g., Chiralpak®)Enantiomeric excess (ee), absolute configuration
LC-MS/MSAnalysis of complex mixtures, product quantificationC18 (Reversed-Phase)High-sensitivity quantification, structural confirmation

In-Situ and Operando Spectroscopic Studies in Catalytic Transformations

To gain a true understanding of how catalysts function, it is essential to study them under actual reaction conditions. In-situ and operando spectroscopy allow researchers to observe the catalyst and reacting molecules simultaneously as the transformation occurs. lehigh.edunih.gov This provides dynamic information about the catalyst's structure, active sites, and the formation of surface intermediates, which is often missed in pre- and post-reaction characterization. acs.org

For catalytic reactions involving this compound, such as its hydrogenation, operando infrared (IR) spectroscopy (e.g., ATR-IR) is a powerful tool. nih.govresearchgate.net It can monitor the adsorption of the ketone onto the catalyst surface by observing shifts in the C=O stretching frequency. researchgate.net Furthermore, it can detect the formation of surface intermediates and track their conversion to the final alcohol product. nih.gov Similarly, in-situ Raman spectroscopy can provide complementary vibrational information, helping to identify catalyst phases and adsorbed species during the reaction. kaust.edu.saacs.org These techniques are crucial for building a complete picture of the reaction mechanism at the catalyst-reactant interface. nih.gov

X-ray Absorption Spectroscopy and Electron Microscopy for Catalyst Characterization in this compound Related Reactions

The performance of a catalyst in reactions such as the hydrogenation or synthesis of this compound is intrinsically linked to its physical and chemical properties. nih.govnih.govdl.ac.ukresearchgate.net Electron microscopy and X-ray absorption spectroscopy (XAS) are key techniques for characterizing these properties.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution images of the catalyst material. These techniques are used to determine critical morphological features such as:

Particle Size and Distribution: The size of the active metal nanoparticles (e.g., Platinum, Rhodium, Ruthenium) can significantly influence catalytic activity and selectivity.

Dispersion: How well the active metal particles are spread across the support material.

Morphology: The shape and surface structure of the catalyst particles.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic and local geometric structure of the active metal atoms within the catalyst. mdpi.com It is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region provides information about the oxidation state of the absorbing atom. For example, it can distinguish between a metal in its reduced metallic state (e.g., Pt⁰), which is often the active form, and its oxidized state (e.g., Pt²⁺).

Extended X-ray Absorption Fine Structure (EXAFS): This region gives information about the local atomic environment, including the coordination number (how many neighboring atoms it has) and the distances to those neighbors (bond lengths). This is crucial for understanding the structure of the active site and its interaction with the support material.

By combining these techniques, often under in-situ or operando conditions, a direct correlation can be established between the catalyst's structure and its performance in reactions involving this compound.

Table 4: Catalyst Characterization Techniques and Information Provided
TechniqueAbbreviationInformation ObtainedRelevance to Catalysis
Transmission Electron MicroscopyTEMParticle size, size distribution, morphology, lattice structureCorrelates nanoparticle size and shape with activity/selectivity
Scanning Electron MicroscopySEMSurface topography, particle morphology, elemental composition (with EDX)Assesses overall catalyst morphology and elemental distribution
X-ray Absorption Near Edge StructureXANESOxidation state, coordination geometryDetermines the electronic state of the active metal center
Extended X-ray Absorption Fine StructureEXAFSCoordination number, bond distances, neighboring atomsElucidates the precise atomic structure of the active site

Theoretical and Computational Investigations of 4 Cyclohexylbutan 2 One Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For 4-cyclohexylbutan-2-one, such calculations can be applied to understand a variety of its reactions, including enolate formation, aldol (B89426) reactions, and reductions.

Thermodynamic and Kinetic Insights: These calculations provide crucial thermodynamic data, such as the enthalpy and Gibbs free energy changes for each step, indicating the spontaneity and equilibrium position of the reaction. nih.gov Kinetic parameters, like activation energies, can also be determined, offering a quantitative measure of the reaction rate. For example, a study on the aldol condensation of ketones in a superbasic medium utilized the B2PLYP(D2)/6-311+G**//B3LYP/6-31+G* quantum-chemical approach to investigate the reaction mechanism. acs.orgnih.gov

A hypothetical reaction coordinate diagram for a reaction of this compound, derived from quantum chemical calculations, could be constructed to visualize the energy changes throughout the reaction, as shown in the table below.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

Reaction CoordinateStructureRelative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State 1[TS1]‡+15.2
IntermediateIntermediate Species-5.6
Transition State 2[TS2]‡+10.8
ProductsProduct(s)-20.3

Molecular Dynamics Simulations of this compound Reactivity

While quantum chemical calculations provide a static picture of a reaction at 0 Kelvin, molecular dynamics (MD) simulations introduce the effects of temperature and solvent, offering a dynamic view of chemical processes.

Solvent Effects: For reactions of this compound in solution, MD simulations can explicitly model the interactions between the ketone and solvent molecules. This is crucial as the solvent can significantly influence reaction rates and mechanisms through stabilization of reactants, transition states, or products. For instance, ab initio molecular dynamics studies on the keto-enol tautomerism of acetone (B3395972) have highlighted the active participation of water molecules in the proton transfer process. researchgate.netnih.gov A similar approach could be used to understand how protic or aprotic solvents affect the reactivity of the enolate of this compound.

Dynamic Processes: MD simulations can also be used to study the conformational dynamics of the flexible butyl chain and the cyclohexyl ring of this compound and how these motions might influence its reactivity. For example, the accessibility of the α-protons for deprotonation could be modulated by the conformational state of the molecule.

Table 2: Key Parameters in Molecular Dynamics Simulations of this compound

ParameterDescription
Force FieldA set of empirical energy functions used to calculate the potential energy of the system.
Solvent ModelExplicit (e.g., TIP3P for water) or implicit (continuum) representation of the solvent.
Temperature and PressureControlled to mimic experimental conditions (e.g., NVT or NPT ensemble).
Simulation TimeThe duration of the simulation, which needs to be long enough to sample relevant conformational changes and reactive events.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, particularly the conformation of the cyclohexyl ring and the orientation of the butanone side chain, can have a significant impact on its reactivity and the stereochemical outcome of its reactions.

Conformational Preferences: The cyclohexyl group in this compound will predominantly adopt a chair conformation to minimize angle and torsional strain. youtube.com Computational methods can be used to determine the relative energies of different chair conformations and the energetic barrier for ring flipping. Furthermore, the orientation of the butanone substituent on the cyclohexyl ring (equatorial vs. axial) can be investigated. Generally, a substituent is more stable in the equatorial position to avoid 1,3-diaxial interactions.

Stereochemical Outcomes: In reactions that create a new stereocenter, such as the reduction of the ketone to an alcohol, computational chemistry can be used to predict the preferred stereoisomer. By calculating the energies of the transition states leading to the different stereochemical products, the diastereoselectivity or enantioselectivity of a reaction can be estimated. For example, the attack of a hydride reagent on the carbonyl carbon will occur from the less sterically hindered face, and computational models can quantify this preference.

Table 3: Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1Equatorial Butanone Chain0.0
2Axial Butanone Chain+2.1
3Twist-Boat Conformation+5.5

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound and its reaction products.

NMR and IR Spectra Prediction: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). nmrdb.org These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies in the infrared (IR) spectrum can be computed. libretexts.org The characteristic carbonyl (C=O) stretching frequency for a saturated ketone like this compound is expected to appear around 1715 cm⁻¹. libretexts.org

Predicting Reaction Products: By systematically exploring the potential reaction pathways and their associated thermodynamics and kinetics, computational methods can predict the major products of a given reaction. rsc.orgresearchgate.net For example, in a crossed aldol condensation involving this compound and another carbonyl compound, calculations can help determine which enolate is more likely to form and which carbonyl is the better electrophile, thus predicting the structure of the major cross-condensation product.

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureValue
¹³C NMRCarbonyl Carbon (C=O) Chemical Shift~208 ppm
¹H NMRα-Methylene Protons Chemical Shift~2.4 ppm
IRCarbonyl (C=O) Stretch Frequency~1715 cm⁻¹

Environmental and Sustainable Chemistry Perspectives of 4 Cyclohexylbutan 2 One Synthesis

Application of Green Chemistry Principles in Synthetic Routes to 4-Cyclohexylbutan-2-one

The synthesis of this compound can be approached through various methods, with the catalytic hydrogenation of benzylideneacetone (B49655) and its derivatives being a prominent route. The application of green chemistry principles to this synthesis focuses on several key areas, including the use of safer solvents, renewable starting materials, and highly efficient, reusable catalysts.

Catalytic Hydrogenation:

A common laboratory and potential industrial synthesis of this compound involves the catalytic hydrogenation of 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone). This reaction typically involves the reduction of both the carbon-carbon double bond and the aromatic ring.

Traditional vs. Green Approaches: Traditional methods may employ high pressures of hydrogen gas and catalysts that can be hazardous or have a significant environmental footprint, such as Raney nickel. Green chemistry seeks to replace these with more sustainable alternatives.

Green Catalysts: Research in green catalysis focuses on developing heterogeneous catalysts that are easily separable from the reaction mixture, reusable, and have low toxicity. For the hydrogenation of aromatic compounds, catalysts based on platinum, palladium, rhodium, and ruthenium supported on materials like carbon, alumina, or zeolites are often employed. The goal is to achieve high selectivity and yield under milder reaction conditions (lower temperature and pressure), which reduces energy consumption.

Solvent Selection: The choice of solvent is critical from a green chemistry perspective. Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include water, supercritical fluids (like CO2), and ionic liquids. For the hydrogenation of relatively nonpolar substrates like benzylideneacetone, the use of biphasic systems or phase-transfer catalysts can facilitate the reaction in aqueous media.

Atom Economy: The synthesis of this compound via the hydrogenation of benzylideneacetone is an addition reaction, which inherently has a high atom economy, a key principle of green chemistry. In an ideal scenario, all the atoms of the reactants are incorporated into the final product.

Biocatalytic Routes:

Biocatalysis offers a powerful and inherently green approach to chemical synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are highly selective, and are biodegradable.

Ene-Reductases: The selective reduction of the carbon-carbon double bond of α,β-unsaturated ketones like benzylideneacetone can be achieved using ene-reductases. This would yield 4-phenylbutan-2-one.

Alcohol Dehydrogenases/Ketoreductases: While not directly producing the target compound, ketoreductases can be used for the asymmetric reduction of the ketone functionality to produce chiral alcohols, which are valuable intermediates in fine chemical synthesis. The reduction of the aromatic ring is a more challenging transformation for most commonly used biocatalysts.

Whole-Cell Biocatalysis: The use of whole microbial cells can offer advantages over isolated enzymes, as they contain cofactor regeneration systems, which are essential for many reduction reactions.

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Favoring addition reactions like hydrogenation over substitution or elimination reactions.
Less Hazardous Chemical Syntheses Using non-toxic and non-flammable reagents and solvents.
Designing Safer Chemicals While the target molecule is fixed, understanding its environmental fate is crucial.
Safer Solvents and Auxiliaries Replacing volatile organic compounds with water, supercritical CO2, or ionic liquids.
Design for Energy Efficiency Employing catalysts that operate at lower temperatures and pressures.
Use of Renewable Feedstocks Investigating the synthesis of precursors from biomass.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Utilizing highly selective and reusable heterogeneous or biocatalysts over stoichiometric reagents.
Design for Degradation Studying the environmental breakdown of the final product.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to prevent by-product formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases.

Investigation of Environmental Fate and Degradation Pathways

Understanding the environmental fate of a chemical is a critical aspect of sustainable chemistry. This involves assessing its persistence, potential for bioaccumulation, and the pathways through which it degrades in the environment. For this compound, specific experimental data is limited; therefore, its environmental fate is largely predicted based on its chemical structure and data from analogous compounds.

Biodegradation:

Biodegradation is the breakdown of organic compounds by microorganisms. The structure of this compound, a ketone with an alkyl-substituted cycloalkane, suggests it is likely to be biodegradable, although not readily.

Analogous Compounds: Studies on the biodegradation of n-alkylcycloalkanes have shown that microorganisms can metabolize these compounds, typically through oxidation of the alkyl side chain. The presence of the ketone group may influence the rate and pathway of degradation.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their structure. These models can provide estimates of a compound's biodegradability. For ketones, factors such as molecular weight, branching, and the presence of other functional groups can influence the predicted rate of biodegradation. europa.eunih.govresearchgate.netaftonchemical.com

Photodegradation:

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aliphatic ketones are known to undergo photochemical reactions in the environment.

Direct Photolysis: this compound is expected to absorb UV light, which can lead to its direct degradation. The primary photochemical processes for ketones are Norrish Type I and Type II reactions, which involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

Indirect Photolysis: In natural waters, indirect photodegradation can occur through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). pjoes.comrsc.org The rate of indirect photolysis depends on the concentration of these reactive species in the environment.

Hydrolysis:

Hydrolysis is the reaction of a compound with water. Ketones are generally stable to hydrolysis under neutral environmental pH conditions. nih.govnist.govresearchgate.netnii.ac.jp

Stability of the Ketone Group: The carbonyl group of a ketone is not a readily hydrolyzable functional group. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

The following table provides a summary of the predicted environmental fate of this compound:

Environmental ProcessPredicted Fate of this compoundInfluencing Factors
Biodegradation Likely to be biodegradable, but not readily.Microbial populations, nutrient availability, temperature, pH.
Photodegradation Susceptible to both direct and indirect photolysis.Sunlight intensity, water clarity, presence of photosensitizers.
Hydrolysis Expected to be stable to hydrolysis.pH (significant degradation only at extreme pH values).
Bioaccumulation Moderate potential for bioaccumulation based on its lipophilicity.Lipid content of organisms, metabolic rate.
Atmospheric Fate If volatilized, it is expected to be degraded by reaction with hydroxyl radicals.Atmospheric concentration of hydroxyl radicals.

Q & A

Basic: How can researchers optimize the synthesis of 4-Cyclohexylbutan-2-one via hydrogenation?

Answer:
The hydrogenation of benzylideneacetone (or analogous precursors) to this compound involves critical parameters:

  • Catalyst selection : Rhodium nanoparticles immobilized on phosphonium-based ionic liquid phases (Rh@SILPs) are effective but require reproducibility testing .
  • Reaction conditions : Control of temperature (e.g., 50–80°C), H₂ pressure (1–3 bar), and solvent polarity influences selectivity between intermediates (e.g., avoiding over-hydrogenation to 4-cyclohexylbutan-2-ol) .
  • Monitoring : Use GC-MS or in-situ FTIR to track intermediate formation (e.g., 4-phenylbutan-2-one) and confirm product purity.

Advanced: What mechanistic insights explain competing pathways in the catalytic hydrogenation of this compound precursors?

Answer:
The hydrogenation pathway bifurcates based on catalyst-surface interactions:

  • C=C vs. C=O selectivity : Electron-deficient Rh catalysts favor carbonyl reduction, while steric hindrance in phosphonium-supported ionic liquids may promote aromatic ring hydrogenation .
  • Isotopic labeling : Deuterium tracing (e.g., D₂ instead of H₂) can map hydrogenation sites and distinguish kinetic vs. thermodynamic control.
  • Computational modeling : Density Functional Theory (DFT) simulations of adsorption energies for intermediates (e.g., 4-phenylbutan-2-one) clarify regioselectivity .

Basic: How should researchers resolve contradictions in spectral data during this compound characterization?

Answer:
Conflicting NMR or IR signals may arise from:

  • Impurity interference : Use preparative HPLC to isolate isomers or byproducts (e.g., cyclohexyl derivatives with similar retention times) .
  • Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) can detect conformational equilibria in cyclohexyl substituents .
  • Cross-validation : Compare experimental data with computational predictions (e.g., simulated [13]C NMR via Gaussian) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:
Reproducibility issues often stem from:

  • Catalyst deactivation : Analyze Rh@SILP catalysts post-reaction via XPS or TEM to detect sintering or ligand leaching .
  • Purity of precursors : Quantify benzylideneacetone purity via GC-FID and standardize supplier protocols .
  • Process control : Implement Design of Experiments (DoE) to optimize variables (e.g., stirring rate, solvent dryness) .

Basic: What analytical methods are essential for confirming this compound identity and purity?

Answer:

  • Chromatography : GC-MS (DB-5 column) or HPLC (C18, acetonitrile/water gradient) to separate and quantify impurities .
  • Spectroscopy : [1]H/[13]C NMR (CDCl₃, 400 MHz) to verify cyclohexyl proton splitting patterns and ketone carbonyl resonance (~208 ppm) .
  • Elemental analysis : Match experimental C/H ratios (theoretical: C, 77.37%; H, 10.14%) to confirm purity .

Advanced: How can researchers design experiments to probe the steric effects of cyclohexyl substituents in this compound reactivity?

Answer:

  • Comparative studies : Synthesize analogs (e.g., 4-cyclopentylbutan-2-one) and compare reaction rates in nucleophilic additions or reductions .
  • X-ray crystallography : Resolve crystal structures to measure bond angles and torsional strain in the cyclohexyl moiety .
  • Kinetic isotope effects (KIE) : Use deuterated cyclohexyl groups to assess steric vs. electronic contributions in rate-determining steps.

Basic: How to assess environmental and safety risks when handling this compound in lab-scale reactions?

Answer:

  • Toxicity screening : Consult PubChem/SDS data for acute toxicity (e.g., LD50 in rodents) and volatility (e.g., vapor pressure) .
  • Waste management : Neutralize ketone residues with aqueous NaHSO₃ before disposal .
  • Ventilation : Use fume hoods during high-temperature reactions to mitigate inhalation risks .

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